molecular formula C13H11ClN4O B2461488 8-((2-Chlorobenzyl)oxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2034574-92-8

8-((2-Chlorobenzyl)oxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2461488
CAS No.: 2034574-92-8
M. Wt: 274.71
InChI Key: DTYCIBQNZBHPLZ-UHFFFAOYSA-N
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Description

8-((2-Chlorobenzyl)oxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a triazolopyridazine derivative characterized by a 6-methyl group on the pyridazine ring and an 8-(2-chlorobenzyloxy) substituent. This scaffold is structurally analogous to compounds studied for diverse biological activities, including bromodomain (BRD4) inhibition , tankyrase (TNKS) inhibition , and antimicrobial effects . The synthesis of such derivatives typically involves cyclization reactions, hydrazine intermediates, and functionalization of the pyridazine core (e.g., chlorination, amination) . The 6-methyl group is a conserved feature in active analogs, while the 8-position substituent (e.g., benzyloxy, amine, sulfonate) modulates target binding and pharmacokinetics .

Properties

IUPAC Name

8-[(2-chlorophenyl)methoxy]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c1-9-6-12(13-16-15-8-18(13)17-9)19-7-10-4-2-3-5-11(10)14/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYCIBQNZBHPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-Chlorobenzyl)oxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a bimetallic copper and zinc-catalyzed oxidative cycloaddition reaction. This process includes the tandem C–N addition followed by an intramolecular oxidative N-N bond formation mediated by iodine and potassium iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-((2-Chlorobenzyl)oxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products.

Scientific Research Applications

8-((2-Chlorobenzyl)oxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-((2-Chlorobenzyl)oxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Key Structural Features and Modifications

The activity of triazolopyridazine derivatives depends on:

  • C-6 Substituent : A methyl group at C-6 is optimal for TNKS inhibition. Ethyl or removal reduces activity (e.g., compounds 23–24 in ).
  • C-8 Substituent: The 8-position tolerates diverse groups, including amines, benzyloxy, and sulfonates. For example: 8-Amine derivatives (e.g., compound 12: 4-(2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol) show potent TNKS inhibition due to hydrogen bonding with catalytic residues . Sulfonate esters (e.g., 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methylbenzenesulfonate) may improve solubility .
Table 1: Selected Triazolopyridazine Derivatives and Their Activities
Compound Name/ID Substituents Biological Target Key Findings Reference
Target Compound 6-methyl, 8-(2-chlorobenzyloxy) Not reported (inferred TNKS/BRD4) Structural analogy suggests potential TNKS/BRD4 inhibition N/A
Compound 12 6-methyl, 8-(phenethylamine-hydroxy) TNKS Most potent TNKS inhibitor (IC50 ~50 nM); methyl critical for activity
Compound 5 Core scaffold (unsubstituted) BRD4 BD1 Initial hit (micromolar IC50); validates triazolopyridazine as BRD4 scaffold
Compound 6 6-trifluoromethyl, 8-indole-ethylamine BRD4 Moderate inhibition; trifluoromethyl enhances hydrophobic interactions
Compound 7 6-methyl, 8-(5-fluoroindole-ethylamine) BRD4 Improved activity over compound 6; halogenation enhances binding
Compound 4f 6-methyl, 8-(4-methylbenzylidenehydrazinyl) Antimicrobial Mild antifungal activity; hydrazine linker supports diversity

Structure-Activity Relationship (SAR) Insights

  • Hydrophobicity : Derivatives with LogP ~3.0 (e.g., trifluoromethylphenyl analogs) show optimal chlorophyll inhibition in herbicidal assays . The 2-chlorobenzyloxy group in the target compound likely increases LogP, aligning with this trend.
  • Linker Flexibility : Short or rigid linkers (e.g., methylene in compound 17 ) reduce TNKS inhibition, suggesting the target’s benzyloxy group balances flexibility and bulk.
  • Halogenation : Chlorine or fluorine at aromatic positions (e.g., 2-chlorobenzyloxy) improves binding via halogen bonds or lipophilicity .

Biological Activity

8-((2-Chlorobenzyl)oxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine, with CAS number 2034574-92-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H11ClN4O, with a molecular weight of 274.70 g/mol. The structure features a triazole ring fused with a pyridazine moiety, which is known to impart various biological properties.

PropertyValue
Molecular FormulaC13H11ClN4O
Molecular Weight274.70 g/mol
CAS Number2034574-92-8

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibitory activity against c-Met kinase and showed cytotoxic effects on various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most promising derivative exhibited IC50 values of 1.06 µM for A549 cells and 1.23 µM for MCF-7 cells, indicating strong cytotoxicity .

The mechanism through which these compounds exert their effects often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation. For example, the inhibition of c-Met kinase leads to reduced signaling pathways associated with tumor growth and metastasis . Additionally, compounds have been shown to induce apoptosis in cancer cells by disrupting their cell cycle progression .

Case Studies

Case Study 1: In Vitro Evaluation
In a study evaluating the anticancer potential of various triazolo-pyridazine derivatives, researchers synthesized several compounds and tested their cytotoxicity using the MTT assay. The results indicated that many derivatives had moderate to high activity against cancer cell lines, with select compounds showing significantly lower IC50 values compared to established chemotherapeutics .

Case Study 2: Anti-inflammatory Activity
Another aspect of biological activity includes anti-inflammatory effects. Compounds structurally related to triazolo-pyridazines were evaluated for their ability to inhibit COX-1 and COX-2 enzymes. Some derivatives exhibited selective inhibition towards COX-2, which is associated with reduced inflammatory responses without the gastrointestinal side effects commonly seen with non-selective NSAIDs .

Research Findings

Recent literature has highlighted several key findings regarding the biological activity of triazolo-pyridazine derivatives:

  • Selectivity Index: Compounds demonstrated varying selectivity indices for COX-2 inhibition compared to standard drugs like celecoxib .
  • Safety Profile: Histopathological studies indicated minimal adverse effects on vital organs in animal models treated with selective COX-2 inhibitors derived from triazolo-pyridazine structures .
  • Cytotoxicity Data: A comprehensive evaluation revealed that certain derivatives had IC50 values significantly lower than those of traditional chemotherapeutic agents, suggesting their potential as novel anticancer therapies .

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